molecular formula C13H25NO4 B11763125 Tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate

Cat. No.: B11763125
M. Wt: 259.34 g/mol
InChI Key: XVMVUHLLALIPCK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethoxyethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or altering the conformation of the target molecule, leading to changes in its activity .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-16-8-9-17-11-6-7-14(10-11)12(15)18-13(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVUHLLALIPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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